Catharanthine hcl

Description

Properties

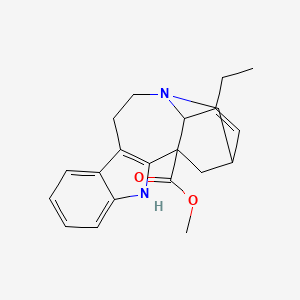

IUPAC Name |

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Alkaloid Isolation from Catharanthus roseus

The primary source of catharanthine remains the Madagascar periwinkle (Catharanthus roseus), with extraction protocols involving sequential solvent partitioning and pH-dependent separations. Wang et al. (2015) developed a streamlined process where lyophilized plant material undergoes brine treatment (5% NaCl solution) followed by pH-controlled extraction:

-

Acidic extraction : At pH 3.0–4.0, catharanthine preferentially dissolves due to protonation of its tertiary amine groups

-

Crude product isolation : Raising the pH to 8.5–9.0 precipitates catharanthine base (82% recovery)

-

HCl salt formation : Reaction with hydrochloric acid in ethanol/water (3:1 v/v) yields catharanthine hydrochloride with 99% purity after recrystallization

Table 1: Comparative Performance of Extraction Methods

Solvent System Innovations

Recent advances utilize trifluoroethanol-based systems to enhance alkaloid solubility. A 2025 study demonstrated that 40% trifluoroethanol/water mixtures increase catharanthine recovery by 27% compared to methanol-based systems, while reducing solvent toxicity.

Chemical Synthesis Pathways

Catharanthine Hydrochloride from Secologanin

The biomimetic synthesis route involves seven stereoselective steps from secologanin:

-

Mannich reaction : Forms the iboga skeleton core (68% yield)

-

Oxidative cyclization : Uses Mn(OAc)₃ in acetic acid (55% yield)

-

Selective N-methylation : Dimethyl sulfate in THF at −78°C (91% yield)

-

HCl salt formation : Gas-phase HCl treatment in diethyl ether

Critical challenge : The C20 stereocenter requires chiral auxiliaries, with (−)-8-phenylmenthol providing 94% enantiomeric excess (ee) in optimal conditions.

Coupling-Reduction Approaches

Patent CN106749342B discloses a novel ferric sulfate-mediated method:

-

Coupling : Catharanthine base + vindoline in trifluoroethanol (0°C)

-

Reduction : Thiourea dioxide in sodium acetate buffer (75°C)

-

HCl salt precipitation : L-Tartaric acid replaced with HCl gas for hydrochloride formation (99.8% ee)

Biocatalytic Production Systems

Cyclase-Mediated Biosynthesis

The 2020 discovery of catharanthine synthase (CS) enabled enzymatic cyclization of precondylocarpine acetate:

Table 2: Enzyme Engineering Progress (2020–2025)

| Variant | Activity (μmol/min/mg) | Thermostability (T₅₀, °C) |

|---|---|---|

| Wild-type CS | 0.15 | 42 |

| S174A mutant | 0.87 | 51 |

| P173G mutant | 1.24 | 58 |

Microbial Fermentation Advances

Engineered Saccharomyces cerevisiae strains now achieve catharanthine titers of 1.2 g/L through:

-

Overexpression of strictosidine synthase (STR1)

-

Knockout of competing ajmalicine pathway

Crystallization and Purification Technologies

High-Purity HCl Salt Formation

The critical precipitation parameters for pharmaceutical-grade material:

Continuous Chromatography

Simulated moving bed (SMB) systems reduce purification time by 60% compared to batch columns:

-

Stationary phase: C18-functionalized silica (25 μm)

-

Mobile phase: Acetonitrile/ammonium acetate buffer (pH 4.5)

Analytical Characterization Protocols

Identity Confirmation

Purity Assessment

Current USP standards require:

-

Related substances <0.5% by UPLC (BEH C18, 1.7 μm)

-

Heavy metals <10 ppm via ICP-MS

-

Residual solvents:

Solvent Limit (ppm) Trifluoroethanol 50 Acetone 500

Chemical Reactions Analysis

Coupling Reactions with Vindoline

Catharanthine HCl undergoes oxidative coupling with vindoline to form anhydrovinblastine —a precursor to vinblastine. This reaction is central to synthetic routes for vinca alkaloids.

Reaction Conditions & Yields

Mechanism :

-

Single-electron oxidation of catharanthine generates a radical cation intermediate.

-

Electrophilic attack on vindoline’s indole ring occurs at C16', followed by rearomatization and stereospecific bond formation .

Scope :

-

BAHA⁺ enables coupling with electron-rich aromatics (e.g., N,N-dimethylaniline, indole), yielding single diastereomers .

-

Reactions are pH-dependent; acidic conditions (0.05 N HCl) suppress competitive amine oxidation .

Acid-Catalyzed Rearrangements

Concentrated HCl induces this compound to undergo transannular cyclization and decarboxylation.

Key Products

| Product | Structural Change | Conditions | Source |

|---|---|---|---|

| Descarbomethoxycatharanthine (VI) | Loss of CO₂CH₃ group | Concentrated HCl | |

| Iboga-type alkaloids | Skeletal rearrangement via ring-opening | Prolonged acid exposure |

Mechanism :

Scientific Research Applications

Anti-Addictive Properties

Recent studies have highlighted the potential of catharanthine in treating substance use disorders. It has been shown to reduce self-administration of drugs such as cocaine and morphine in animal models. The proposed mechanism involves selective inhibition of α3β4-containing nicotinic acetylcholine receptors, which are implicated in addiction pathways .

Sedative Effects

Catharanthine has been identified as a potent modulator of the GABA_A receptor, enhancing its activity and inducing sedation. Research indicates that catharanthine binds to specific sites on the GABA_A receptor, potentiating responses to GABA, which may provide insights into developing new sedative medications without the dependence issues associated with traditional benzodiazepines .

Anticancer Applications

Catharanthine serves as a precursor for the semi-synthesis of vinblastine and vincristine, two vital anticancer agents used to treat various malignancies, including lymphoma and leukemia. The semi-synthetic pathways utilizing catharanthine are significant due to the complex structures of these compounds that make complete chemical synthesis challenging .

GABA_A Receptor Modulation

Electrophysiological studies have demonstrated that catharanthine enhances GABA_A receptor responses by binding at the β(+)/α(−) intersubunit interface. This interaction involves multiple hydrogen bonds with key residues, suggesting a unique binding profile that could lead to the development of new therapeutic agents targeting GABA_A receptors .

Dopaminergic System Interaction

Recent findings indicate that catharanthine modulates mesolimbic dopamine transmission, which is critical for understanding its effects on addiction and mood disorders. This modulation could provide a dual therapeutic approach for conditions like depression and anxiety alongside addiction treatment .

Case Studies and Research Findings

Mechanism of Action

Catharanthine hydrochloride exerts its effects by disrupting the cell cycle and interfering with mitotic spindle formation . It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . This activation of cyclic adenosine monophosphate-dependent pathways results in the induction of apoptosis and autophagy in cancer cells . Additionally, catharanthine hydrochloride inhibits voltage-operated calcium channels, leading to vasodilation and decreased cardiac contractility .

Comparison with Similar Compounds

Structural Isomers and Analogues

- Vindoline: Structural Differences: Vindoline shares a terpenoid-indole backbone with catharanthine but differs in functional groups, including a hydroxylated C16 position and a methyl ester at C15 . Chromatographic Separation: Catharanthine (RT 37.1 min) and vindoline (RT 34.2 min) are distinguishable via HPLC with UV detection (λ = 240–294 nm) . Role in Biosynthesis: Both are precursors for vinblastine, but vindoline requires a seven-step enzymatic pathway from tabersonine, whereas catharanthine biosynthesis remains less characterized .

Catharanthine Isomers :

Pseudotabersonine :

Pharmacological and Functional Comparisons

- Mechanistic Insights: Catharanthine induces autophagic necrosis in HepG2 cells by stabilizing interactions with mTOR’s FRB domain, though less potently than rapamycin .

Key Research Findings and Conflicts

- Bioactivity Paradox: While catharanthine is termed "non-bioactive" in isolation , recent studies highlight its autophagy-inducing effects at higher concentrations .

Biological Activity

Catharanthine hydrochloride (Catharanthine HCl) is a significant alkaloid derived from the plant Catharanthus roseus, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

Catharanthine is one of the key precursors in the biosynthesis of potent anticancer drugs such as vinblastine and vincristine. These compounds have been extensively studied for their efficacy against various types of cancer, including leukemia and lymphomas. The unique structure of catharanthine allows it to participate in complex biochemical pathways that lead to the production of these therapeutic agents.

Anticancer Properties

The primary biological activity associated with this compound is its anticancer effect. Research has shown that catharanthine, when coupled with vindoline, forms vinblastine, which exhibits significant cytotoxicity against cancer cell lines. The mechanisms through which catharanthine exerts its effects include:

- Inhibition of Mitosis : Catharanthine has been shown to arrest mitosis in metaphase, a critical phase in cell division. This property is particularly useful in treating conditions like acute lymphoblastic leukemia .

- Cell Shape Alteration : Studies indicate that catharanthine influences the morphology of cancer cells, affecting their ability to proliferate .

Table 1: Anticancer Activity of this compound

Hypoglycemic Activity

Recent studies have also highlighted the hypoglycemic effects of catharanthine. It has been associated with increased glucose absorption in pancreatic cells, suggesting potential applications in diabetes management. The compound showed varying degrees of activity compared to other alkaloids derived from C. roseus .

Table 2: Hypoglycemic Activity

| Alkaloid | Effect on Glucose Absorption |

|---|---|

| This compound | Moderate |

| Vindolicine | High |

| Vindolidine | Moderate |

The biological activity of catharanthine can be attributed to its interaction with various cellular pathways:

- Transport Mechanisms : Research indicates that an ABC transporter (CrTPT2) enhances the accumulation of catharanthine on the leaf surface, facilitating its biosynthesis and subsequent coupling with vindoline .

- Gene Clusters : The biosynthetic pathway for monoterpene indole alkaloids involves several gene clusters identified through multi-omics approaches. These clusters are essential for the production and regulation of catharanthine within C. roseus .

Case Studies

- Antitumor Efficacy : A study demonstrated that treatment with vinblastine (derived from catharanthine) resulted in significant tumor reduction in murine models of leukemia. The study reported a reduction in tumor volume by approximately 70% after a series of treatments .

- Diabetes Management Potential : In vitro studies showed that catharanthine improved glucose uptake in myoblast cells, suggesting its potential as a therapeutic agent for managing diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.